(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is a chiral compound with potential applications in various fields of scientific research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid typically involves multiple steps. One common approach is to start with the chiral amino acid precursor, which undergoes protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 4-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-pyridinecarboxylic acid derivatives.
Reduction: Formation of 3-(4-methoxypyridin-3-yl)propan-1-ol or 3-(4-methoxypyridin-3-yl)propanal.
Substitution: Formation of (S)-2-amino-3-(4-methoxypyridin-3-yl)propanoic acid.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxypyridin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoropyridin-3-yl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
MWNBHVBMAVAGLR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CN=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |
Origin of Product |
United States |
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